4,4-Difluoro-1-(3-iodobenzyl)piperidine
Description
4,4-Difluoro-1-(3-iodobenzyl)piperidine is a fluorinated piperidine derivative characterized by a difluorinated piperidine core and a 3-iodobenzyl substituent at the nitrogen atom. The 3-iodobenzyl group introduces steric bulk and electronic effects due to the iodine atom, which may participate in halogen bonding or modulate lipophilicity.
Properties
IUPAC Name |
4,4-difluoro-1-[(3-iodophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2IN/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSWCKPRMWBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and 3-iodobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are employed to facilitate the reaction.
Procedure: The 4,4-difluoropiperidine is reacted with 3-iodobenzyl chloride in the presence of the catalyst and base under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4,4-Difluoro-1-(3-iodobenzyl)piperidine follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing industrial-scale purification methods such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-iodobenzyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-based catalysts and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
The major products formed from these reactions include:
Substituted Derivatives: Compounds with different functional groups replacing the iodine atom.
Oxidized and Reduced Forms: Various oxidation states of the compound.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
4,4-Difluoro-1-(3-iodobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-iodobenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Bonding Potential: The iodine atom in 3-iodobenzyl could enhance binding to proteins with halogen-accepting residues, a feature underutilized in compared analogs.
- Metabolic Stability: The difluoro-piperidine core may reduce oxidative metabolism, extending half-life compared to non-fluorinated piperidines.
- Trade-offs : While iodine improves binding, its size may limit compatibility with tight hydrophobic pockets. Derivatives like the tetrahydro-pyranylmethyl analog () offer a balance of hydrophobicity and polarity for CNS-targeted applications .
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